
7-Ethyl-2-mercapto-7-methyl-3-o-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one
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Overview
Description
8-ETHYL-8-METHYL-3-(2-METHYLPHENYL)-2-SULFANYL-3,6,8,9-TETRAHYDRO-4H-PYRANO[3’,4’:5,6]PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 8-ETHYL-8-METHYL-3-(2-METHYLPHENYL)-2-SULFANYL-3,6,8,9-TETRAHYDRO-4H-PYRANO[3’,4’:5,6]PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves several steps. One common synthetic route includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, followed by cyclization and elimination reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and chloroform, as well as catalysts like glacial acetic acid . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-ETHYL-8-METHYL-3-(2-METHYLPHENYL)-2-SULFANYL-3,6,8,9-TETRAHYDRO-4H-PYRANO[3’,4’:5,6]PYRIDO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as tyrosine kinases. Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues in proteins, playing a crucial role in cell signaling and regulation . By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar compounds in the pyridopyrimidine family include:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential treatment for rheumatoid arthritis.
Compared to these compounds, 8-ETHYL-8-METHYL-3-(2-METHYLPHENYL)-2-SULFANYL-3,6,8,9-TETRAHYDRO-4H-PYRANO[3’,4’:5,6]PYRIDO[2,3-D]PYRIMIDIN-4-ONE has unique structural features that may offer distinct therapeutic advantages .
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
13-ethyl-13-methyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one |
InChI |
InChI=1S/C20H21N3O2S/c1-4-20(3)10-15-13(11-25-20)9-14-17(21-15)22-19(26)23(18(14)24)16-8-6-5-7-12(16)2/h5-9H,4,10-11H2,1-3H3,(H,21,22,26) |
InChI Key |
VCKHVZPHJQCVRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=S)N3)C4=CC=CC=C4C)C |
Origin of Product |
United States |
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